molecular formula C18H16ClN3O B5736903 2-chloro-N'-(2,8-dimethylquinolin-4-yl)benzohydrazide

2-chloro-N'-(2,8-dimethylquinolin-4-yl)benzohydrazide

Cat. No.: B5736903
M. Wt: 325.8 g/mol
InChI Key: HSCLQIXUHDMPGV-UHFFFAOYSA-N
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Description

2-chloro-N’-(2,8-dimethylquinolin-4-yl)benzohydrazide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-(2,8-dimethylquinolin-4-yl)benzohydrazide typically involves the reaction of 2,8-dimethylquinoline-4-carbaldehyde with 2-chlorobenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine . The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-(2,8-dimethylquinolin-4-yl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

2-chloro-N’-(2,8-dimethylquinolin-4-yl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N’-(2,8-dimethylquinolin-4-yl)benzohydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-chloroquinoline: Known for its antimicrobial properties.

    2-chloro-8-methylquinoline: Exhibits antimalarial activity.

    2-chloro-N-substituted amino quinolines: Used in anticancer research.

Uniqueness

2-chloro-N’-(2,8-dimethylquinolin-4-yl)benzohydrazide is unique due to its combined antimicrobial, antimalarial, and anticancer properties. Its structural features allow for versatile chemical modifications, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-chloro-N'-(2,8-dimethylquinolin-4-yl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c1-11-6-5-8-14-16(10-12(2)20-17(11)14)21-22-18(23)13-7-3-4-9-15(13)19/h3-10H,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCLQIXUHDMPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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